N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(3-((2-Methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamide group and a 3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl side chain. This structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, antitumor, and enzyme-modulating properties, as inferred from structurally related compounds in the literature . The thiazole ring and carboxamide functionalities are critical for molecular interactions with biological targets, while the methoxy and methyl substituents on the phenyl group may enhance lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-5-7-15(25-2)14(10-12)21-17(23)8-6-13-11-27-19(20-13)22-18(24)16-4-3-9-26-16/h3-5,7,9-11H,6,8H2,1-2H3,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDIHVLXOFQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative and a halogenated thiazole intermediate.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group of the furan ring and the amine group of the thiazole derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole and furan rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO3) for nitration.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy and methyl groups.
Reduction: Conversion of the amide group to an amine.
Substitution: Introduction of halogen, nitro, or other substituents onto the thiazole or furan rings.
Scientific Research Applications
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thiazole Cores
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Key Differences: This analog replaces the 2-methoxy-5-methylphenyl group with a 3-methoxybenzyl substituent.
- Implications : The absence of the methyl group at the para position on the phenyl ring may reduce hydrophobic interactions, affecting bioavailability .
Methyl 3-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (27)
- Key Differences : Features a 4-chlorophenyl group and a sulfamoylphenyl substituent instead of the furan-carboxamide and methoxy-methylphenyl groups.
- Implications : The sulfonamide group enhances solubility but may reduce membrane permeability compared to the carboxamide in the target compound. The chlorine atom could improve halogen bonding in target interactions .
Heterocyclic Derivatives with Varied Cores
1,3,4-Thiadiazole Derivatives (e.g., N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides)
- Key Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring. The sulfur and nitrogen distribution in the heterocycle alters electronic properties and hydrogen-bonding capacity.
- Implications : Thiadiazoles are associated with antiviral and antitumor activities but may exhibit higher metabolic instability due to increased electrophilicity .
Pyrazole-4-carboxamide Derivatives (e.g., 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide)
- Key Differences : Substitutes the thiazole with a pyrazole ring and introduces a methylthio group.
- Implications : The pyrazole’s smaller ring size and nitrogen positioning may reduce steric hindrance, improving binding to flat enzymatic pockets. However, the methylthio group could introduce toxicity concerns .
Comparative Analysis of Pharmacological and Physicochemical Properties
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The 2-methoxy-5-methylphenyl group in the target compound may confer better metabolic stability compared to the 3-methoxybenzyl group in CAS 923226-70-4, due to reduced susceptibility to oxidative demethylation .
- Solubility vs. Permeability : Sulfonamide-containing analogs (e.g., Compound 27) offer higher aqueous solubility but may face challenges in crossing biological membranes, whereas the target compound’s furan-carboxamide balance both properties .
Biological Activity
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has attracted considerable attention in scientific research due to its unique chemical structure and potential biological activities. This compound features a combination of functional groups, including a thiazole ring, a furan ring, and an amide linkage, which contribute to its diverse chemical reactivity and biological interactions. This article focuses on the biological activity of this compound, summarizing relevant findings from various studies and presenting data tables that highlight its potential applications.
Chemical Structure and Properties
The IUPAC name for this compound is N-[4-[3-(2-methoxy-5-methylphenylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide. Its molecular formula is , and it has a molecular weight of approximately 373.44 g/mol. The structural complexity allows for versatile interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.44 g/mol |
| IUPAC Name | N-[4-[3-(2-methoxy-5-methylphenylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
| CAS Number | 1021256-48-3 |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure enables it to bind to active sites or allosteric sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by mimicking substrates or binding to regulatory sites, altering enzyme conformation and function.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. This mechanism is similar to that of currently FDA-approved antitubulin drugs. The compound has shown efficacy against various cancer cell lines, including prostate (PC-3) and melanoma (A375) xenograft models.
Table 2: In Vitro Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 10 | Inhibition of tubulin polymerization |
| A375 | 15 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that the compound exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers in cellular models. This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.
Case Studies
Several case studies have reported on the biological activities of compounds structurally similar to this compound:
- Study on Anticancer Efficacy : A study demonstrated that related thiazole-based compounds exhibit potent anticancer effects by targeting the colchicine-binding site on tubulin. These findings support the hypothesis that structural modifications can enhance efficacy against multidrug-resistant cancer cells .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
